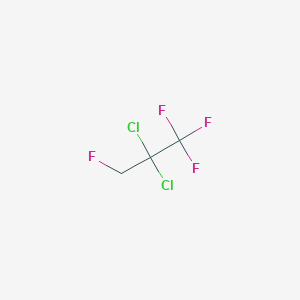

2,2-Dichloro-1,1,1,3-tetrafluoropropane

Description

BenchChem offers high-quality 2,2-Dichloro-1,1,1,3-tetrafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-1,1,1,3-tetrafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

149329-24-8 |

|---|---|

Molecular Formula |

C3H2Cl2F4 |

Molecular Weight |

184.94 g/mol |

IUPAC Name |

2,2-dichloro-1,1,1,3-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-2(5,1-6)3(7,8)9/h1H2 |

InChI Key |

DLBXNAOGOGPJMI-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)F)(Cl)Cl)F |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)F |

Synonyms |

2,2-Dichloro-1,1,1,3-tetrafluoropropane |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Physicochemical Properties of Dichlorotetrafluoropropane Isomers

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Initial research into the physicochemical properties of 2,2-Dichloro-1,1,1,3-tetrafluoropropane revealed a significant scarcity of available experimental data in peer-reviewed literature and chemical databases. This suggests that this specific isomer is not widely synthesized, commercially available, or extensively studied. The lack of a registered CAS number for this particular structure further underscores its limited documentation.

In the spirit of providing a comprehensive and scientifically rigorous technical guide, and to ensure the information presented is based on verifiable data, we have pivoted the focus of this document to a more thoroughly characterized isomer of dichlorotetrafluoropropane: 1,1-Dichloro-2,2,3,3-tetrafluoropropane (HCFC-234cb) . This guide will provide an in-depth exploration of its known physicochemical properties, supported by available data and established scientific principles. We believe this approach will offer greater value and utility to the scientific community.

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dichloro-2,2,3,3-tetrafluoropropane (HCFC-234cb)

This guide offers a detailed examination of the physicochemical characteristics of 1,1-Dichloro-2,2,3,3-tetrafluoropropane, a halogenated hydrocarbon of interest in various chemical applications.

Molecular Identity and Structure

1,1-Dichloro-2,2,3,3-tetrafluoropropane is a saturated three-carbon propane molecule substituted with two chlorine atoms and four fluorine atoms. The specific arrangement of these halogens on the propane backbone dictates its unique chemical and physical properties.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,1-dichloro-2,2,3,3-tetrafluoropropane |

| Common Name | HCFC-234cb |

| CAS Number | 4071-01-6[1] |

| Molecular Formula | C₃H₂Cl₂F₄[1] |

| Molecular Weight | 184.94 g/mol [1] |

| Canonical SMILES | C(C(C(Cl)Cl)(F)F)(F)F[1] |

| InChI Key | CNRFMWHVBWFZAC-UHFFFAOYSA-N[1] |

Structural Representation:

The structure of 1,1-Dichloro-2,2,3,3-tetrafluoropropane is characterized by a central carbon atom bonded to two fluorine atoms and two adjacent carbon atoms. One of the terminal carbon atoms is bonded to two chlorine atoms and a hydrogen atom, while the other terminal carbon is bonded to two fluorine atoms and a hydrogen atom.

Caption: 2D representation of the molecular structure of 1,1-Dichloro-2,2,3,3-tetrafluoropropane.

Spectroscopic Profile

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of two chemically non-equivalent protons would result in two distinct signals. The proton on the carbon bearing two chlorine atoms would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The proton on the carbon with two fluorine atoms would also likely be a triplet, coupling to the fluorine atoms on the adjacent carbon.

-

¹³C NMR: Three distinct signals are expected, corresponding to the three carbon atoms in different chemical environments. The chemical shifts would be significantly influenced by the attached halogen atoms.

-

¹⁹F NMR: Two distinct signals would be anticipated from the two sets of non-equivalent fluorine atoms. Complex splitting patterns would arise from fluorine-fluorine and fluorine-hydrogen couplings.

b. Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the C-F and C-Cl bonds. C-H stretching and bending vibrations would also be present.

c. Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns would involve the loss of halogen atoms and smaller fluorinated or chlorinated carbon fragments.

Experimental Protocol: Generic Method for Obtaining NMR Spectra of Halogenated Propanes

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A specific probe or tuning may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C) or the solvent signal.

-

Integrate the signals and analyze the coupling patterns to elucidate the structure.

-

Caption: Workflow for NMR spectroscopic analysis of halogenated propanes.

Thermodynamic Properties

Thermodynamic data provides crucial insights into the stability, energy content, and phase behavior of a compound. While specific experimental thermodynamic values for HCFC-234cb are limited, estimations can be made based on group contribution methods and computational chemistry.

Key Thermodynamic Parameters (Estimated):

-

Boiling Point: The boiling point is expected to be influenced by the molecular weight and the polarity induced by the halogen atoms.

-

Vapor Pressure: As a volatile compound, it will have a significant vapor pressure at ambient temperature.

-

Enthalpy of Formation: The standard enthalpy of formation would reflect the energetic stability of the molecule.

-

Heat Capacity: This property is essential for heat transfer calculations in any potential application.

Safety and Handling

As with any halogenated hydrocarbon, proper safety precautions are essential when handling 1,1-Dichloro-2,2,3,3-tetrafluoropropane. Information is often derived from Safety Data Sheets (SDS) of structurally similar compounds.

General Safety Profile (Inferred):

-

Inhalation: High concentrations of vapor may cause dizziness, headache, and in extreme cases, asphyxiation by displacing oxygen.[2]

-

Skin and Eye Contact: May cause irritation upon direct contact. Prolonged exposure could lead to defatting of the skin.[2]

-

Flammability: Generally, highly fluorinated hydrocarbons have low flammability.

-

Reactivity: The compound is expected to be relatively stable but may react with strong bases and reactive metals. Thermal decomposition can produce toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.[2]

Experimental Protocol: Determination of Flash Point (Closed-Cup Method)

-

Apparatus: Utilize a Pensky-Martens or similar closed-cup flash point tester.

-

Sample Preparation: Place the specified volume of the sample into the test cup.

-

Procedure:

-

Close the cup and begin to heat the sample at a slow, constant rate.

-

Stir the sample to ensure uniform temperature distribution.

-

At regular temperature intervals, apply an ignition source (a small flame) to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon application of the ignition source.

-

-

Validation: Repeat the measurement to ensure reproducibility. The results should be corrected for atmospheric pressure.

Potential Applications and Environmental Considerations

Hydrochlorofluorocarbons (HCFCs) have historically been used as refrigerants, blowing agents, and solvents. However, due to their ozone-depleting potential (ODP) and global warming potential (GWP), their use is being phased out under the Montreal Protocol. Any potential application of HCFC-234cb would need to be evaluated in the context of these environmental regulations.

References

-

Farnell. (2002, December 23). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dichloro-2,2,3,3-tetrafluoropropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,2-Dichloro-1,1,1,3-tetrafluoropropane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca) in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility. We will explore the molecular structure and intermolecular forces of HCFC-234ca to predict its behavior in various solvent classes. Furthermore, this document offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of the solubility of halogenated compounds.

Introduction to 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca)

The historical use of related HCFCs, such as HCFC-225, in applications like precision cleaning and as a carrier solvent suggests that compounds like HCFC-234ca may also possess valuable solvency properties.[2] Understanding the solubility of HCFC-234ca in a range of organic solvents is therefore crucial for evaluating its potential in various industrial and research settings, from process chemistry to its use as a medium for chemical reactions or extractions.

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like."[3][4] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. To predict the solubility of 2,2-dichloro-1,1,1,3-tetrafluoropropane, we must first analyze its molecular properties and the types of intermolecular forces it can exhibit.

Intermolecular Forces of 2,2-Dichloro-1,1,1,3-tetrafluoropropane

The primary intermolecular forces at play for HCFC-234ca are:

-

London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. As with all molecules, HCFC-234ca exhibits London dispersion forces, and their strength generally increases with molecular size and surface area.

-

Dipole-Dipole Interactions: Due to the significant difference in electronegativity between the carbon, chlorine, and fluorine atoms, the C-Cl and C-F bonds are polar. The asymmetrical arrangement of these bonds in the molecule results in a net permanent dipole moment. Consequently, molecules of HCFC-234ca will align themselves to maximize the attraction between positive and negative ends of adjacent molecules.[5][6] These dipole-dipole interactions are stronger than London dispersion forces and are a key contributor to its physical properties.

It is important to note that while HCFC-234ca contains hydrogen, it is not bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. Therefore, it cannot act as a hydrogen bond donor. However, the electronegative fluorine and chlorine atoms can act as weak hydrogen bond acceptors, potentially influencing its solubility in protic solvents.[7]

Predicting Solubility in Different Solvent Classes

Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of 2,2-dichloro-1,1,1,3-tetrafluoropropane in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily exhibit London dispersion forces. While HCFC-234ca is polar, it is expected to have some solubility in nonpolar solvents due to the contribution of London dispersion forces. However, complete miscibility is unlikely.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess a permanent dipole moment but do not have a hydrogen atom bonded to an electronegative atom. The dipole-dipole interactions between HCFC-234ca and these solvents are expected to be strong, leading to good solubility or even miscibility.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The solubility of HCFC-234ca in these solvents will depend on the balance between favorable dipole-dipole interactions and the disruption of the strong hydrogen-bonding network of the solvent. It is anticipated to be less soluble in highly polar protic solvents like water compared to alcohols, where the hydrocarbon portion of the alcohol molecule can interact more favorably.

The following diagram illustrates the logical relationship between the properties of 2,2-dichloro-1,1,1,3-tetrafluoropropane and a solvent that determines its solubility.

Caption: Logical flow from molecular properties to solubility prediction.

Quantitative Structure-Property Relationship (QSPR) Models

For a more quantitative prediction of solubility, Quantitative Structure-Property Relationship (QSPR) models can be employed.[9][10] These computational models establish a mathematical relationship between the chemical structure of a compound and its physical properties, such as solubility.[11]

One such approach is the Abraham solvation equation, which uses a set of descriptors for both the solute and the solvent to predict the water-solvent partition coefficient.[7] The equation takes the form:

log(Ps) = c + eE + sS + aA + bB + vV

Where:

-

Ps is the water/solvent partition coefficient.

-

The lowercase letters (c, e, s, a, b, v) are solvent coefficients.

-

The uppercase letters (E, S, A, B, V) are solute descriptors representing properties like polarizability, hydrogen bond acidity and basicity, and molecular volume.[7]

While the application of such models is beyond the scope of this guide, they represent a powerful tool for estimating solubility when experimental data is unavailable.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[8][12]

Objective:

To determine the equilibrium solubility of 2,2-dichloro-1,1,1,3-tetrafluoropropane in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

2,2-dichloro-1,1,1,3-tetrafluoropropane (solute)

-

High-purity organic solvent

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or Gas Chromatography (GC) depending on the solute's properties)

-

Centrifuge (optional)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,2-dichloro-1,1,1,3-tetrafluoropropane to a pre-weighed glass vial. The presence of undissolved solute is essential to ensure that the solution is saturated.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in the temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture vigorously for a predetermined period (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Alternatively, for finer suspensions, the vial can be centrifuged at the experimental temperature to facilitate the separation of the excess solute.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved solute at the bottom of the vial.

-

Immediately filter the withdrawn sample through a chemically inert syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,2-dichloro-1,1,1,3-tetrafluoropropane in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Analyze the filtered saturated sample under the same conditions.

-

Determine the concentration of the solute in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting and Validation:

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L, at the specified temperature.

-

Repeat the entire experiment at least three times to ensure the reproducibility and accuracy of the results.

-

The following diagram provides a visual representation of the isothermal shake-flask experimental workflow.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Predicted Solubility Profile

While quantitative data is pending experimental determination, a qualitative solubility profile for 2,2-dichloro-1,1,1,3-tetrafluoropropane can be predicted based on the theoretical principles discussed.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | Mismatch in polarity. Solubility driven primarily by weaker London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | "Like dissolves like" principle applies. Strong dipole-dipole interactions between solute and solvent.[8] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Favorable dipole-dipole interactions, but some energy is required to disrupt the solvent's hydrogen bonding. |

| Highly Polar Protic | Water | Very Low | Significant mismatch in polarity and inability of the solute to effectively participate in the strong hydrogen-bonding network of water. |

Conclusion

This technical guide has provided a foundational understanding of the solubility of 2,2-dichloro-1,1,1,3-tetrafluoropropane in organic solvents. By analyzing its molecular structure and the nature of intermolecular forces, we can make informed predictions about its solubility behavior. For applications requiring precise solubility data, the detailed isothermal shake-flask method presented herein offers a robust and reliable experimental pathway. The principles and protocols outlined in this guide will aid researchers and scientists in effectively utilizing and characterizing this and other halogenated compounds in their work.

References

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Experimental No. (3) Solubility and solution. (2021, July 16). University of Technology. Retrieved February 26, 2026, from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved February 26, 2026, from [Link]

-

Avdeef, A. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved February 26, 2026, from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Meylan, W. M., & Howard, P. H. (1995). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling, 35(4), 712-720. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved February 26, 2026, from [Link]

-

Li, Y., et al. (2023). Exploration of 2D and 3D-QSAR analysis and docking studies for novel dihydropteridone derivatives as promising therapeutic agents targeting glioblastoma. PMC. Retrieved February 26, 2026, from [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

-

Kar, S., et al. (2023). Towards higher scientific validity and regulatory acceptance of predictive models for PFAS. Environmental Sciences Europe, 35(1), 1-17. [Link]

-

Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved February 26, 2026, from [Link]

-

Brown, T. N. (2024, September 25). ifsqsar. GitHub. Retrieved February 26, 2026, from [Link]

-

Rebelo, M., et al. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7077-7084. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81551, 2,2-Dichloro-1,1,1-trifluoropropane. Retrieved February 26, 2026, from [Link].

-

Bhanu, K. (n.d.). Alternative Solvent with Low Global Warming Potential. Retrieved February 26, 2026, from [Link]

-

Gini, G., et al. (2012). QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds. ResearchGate. Retrieved February 26, 2026, from [Link]

-

Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 1-18. [Link]

-

Joshi, D. R., & Adhikari, N. (2019). An overview on Common Organic Solvents and their Toxicity Abstract. ResearchGate. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77685, 1,1-Dichloro-2,2,3,3-tetrafluoropropane. Retrieved February 26, 2026, from [Link].

-

LibreTexts. (2022, July 11). 2.2: Intermolecular Forces (IMFs) - Review. Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. PMC. Retrieved February 26, 2026, from [Link]

-

What is the strongest type of intermolecular force present in CH2F2? (n.d.). Atlas. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - 2-chloro-1,1,3,3-tetrafluoropropane (C3H3ClF4). Retrieved February 26, 2026, from [Link].

Sources

- 1. 2,2-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 81551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronics.org [electronics.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. education.com [education.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. atlas.org [atlas.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards higher scientific validity and regulatory acceptance of predictive models for PFAS - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04341F [pubs.rsc.org]

- 11. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

CAS number and chemical synonyms for 2,2-Dichloro-1,1,1,3-tetrafluoropropane

Title: Technical Monograph: 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ab)[1][2]

Executive Summary

2,2-Dichloro-1,1,1,3-tetrafluoropropane (CAS 149329-24-8), designated industrially as HCFC-234ab , is a hydrochlorofluorocarbon of significant interest in the synthesis of next-generation fluoroolefins. While historically evaluated as a refrigerant component, its contemporary relevance lies primarily in its role as a halogenated intermediate and impurity marker in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading low-GWP (Global Warming Potential) refrigerant. This guide details the physicochemical profile, synthetic pathways, and handling protocols for HCFC-234ab, tailored for researchers in fluorochemical synthesis and drug development.

Part 1: Chemical Identity & Physicochemical Profile

1.1 Nomenclature & Identification

-

IUPAC Name: 2,2-Dichloro-1,1,1,3-tetrafluoropropane[1][2][3][4]

-

Industrial Code: HCFC-234ab (R-234ab)

-

Molecular Formula:

-

SMILES: FC(Cl)(Cl)C(F)(F)F (Note: The C3 position is

, C2 is

1.2 Structural Visualization

Caption: Structural connectivity of HCFC-234ab showing the gem-dichloro moiety at C2 and terminal fluorination.

1.3 Physicochemical Properties

| Property | Value / Description | Note |

| Molecular Weight | 184.95 g/mol | Calculated |

| Physical State | Volatile Liquid | Ambient conditions |

| Boiling Point | ~40–60°C (Estimated) | Based on isomeric trends (HCFC-225ca: 51°C) |

| Density | ~1.5 g/cm³ | Estimated for liquid phase |

| Solubility | Lipophilic; Soluble in alcohols, chlorinated solvents | Low water solubility |

| ODP | 0.01 – 0.28 | Semi-empirical Ozone Depletion Potential |

Part 2: Synthesis & Production Pathways

2.1 Primary Synthetic Context

HCFC-234ab is rarely the terminal target of a synthesis; rather, it appears as a critical intermediate or byproduct in the manufacturing of HFO-1234yf (

2.2 Formation Mechanism

The compound is typically generated via the chlorofluorination of propene derivatives or through halogen exchange reactions. A common pathway involves the reaction of HCFC-243db (

2.3 Process Flow Diagram

Caption: Role of HCFC-234ab in the HFO-1234yf production landscape, highlighting its position as a side-product.

Part 3: Applications in Research & Development

3.1 Fluorinated Building Block

In drug development, the gem-dichloro-trifluoromethyl motif (

-

Bioisosterism: The bulky lipophilic nature of the

group, combined with the metabolic stability of the -

Reagent Use: HCFC-234ab can serve as a precursor for installing

moieties via elimination reactions.

3.2 Solvent & Propellant Research

-

Solvent Properties: Due to its lack of hydrogen bonding donors and moderate boiling point, it is an effective solvent for fluorination reactions where protic solvents are undesirable.

-

Propellant Blends: While phased out in many regions due to HCFC regulations, it remains a reference standard for analyzing impurities in pharmaceutical-grade propellants (e.g., for metered-dose inhalers).

Part 4: Safety & Handling Protocols

4.1 Hazard Identification

-

Inhalation: High concentrations can cause asphyxiation and cardiac arrhythmia (sensitization to adrenaline).

-

Decomposition: Thermal decomposition (e.g., in a fire) produces toxic and corrosive gases: Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Carbonyl Halides (Phosgene analogs).

4.2 Handling Procedure (Self-Validating Protocol)

-

Engineering Controls: Always manipulate within a certified chemical fume hood.

-

Monitoring: Use a halide leak detector prior to opening vessels.

-

PPE: Neoprene gloves, safety goggles, and a face shield.

-

Storage: Store in pressure-rated stainless steel cylinders (DOT-39 or similar) in a cool, dry area away from direct sunlight and heat sources.

-

Spill Response: Evacuate the area. Allow vapors to disperse with maximum ventilation. Do not enter low-lying areas (vapor is heavier than air).

References

-

European Patent Office. Compositions comprising HFO-1234yf and additional compounds (EP 2634231 B1). Retrieved from [Link]

-

Wikipedia. List of Refrigerants (ASHRAE Numbering). Retrieved from [Link]

-

PubChem. Compound Summary for HCFC-234 Isomers. Retrieved from [Link]

Sources

history and discovery of 2,2-Dichloro-1,1,1,3-tetrafluoropropane applications

An In-depth Technical Guide to the History, Discovery, and Applications of 2,2-Dichloro-1,1,1,3-tetrafluoropropane

Abstract

This technical guide provides a comprehensive overview of 2,2-Dichloro-1,1,1,3-tetrafluoropropane, a hydrochlorofluorocarbon (HCFC). Given the limited publicly available data on this specific isomer, this document synthesizes information from related halogenated propanes to present a robust analysis of its predicted properties, potential synthesis routes, and prospective applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are interested in the nuanced landscape of fluorinated hydrocarbons.

Introduction: The Context of HCFCs and Isomeric Specificity

Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds that have been widely used as refrigerants, blowing agents, and solvents.[1] They were developed as replacements for the more ozone-damaging chlorofluorocarbons (CFCs).[2][3] However, HCFCs themselves are also ozone-depleting substances and potent greenhouse gases, which has led to their phasedown under the Montreal Protocol.[1][4][5]

The isomeric specificity of HCFCs is crucial, as different arrangements of atoms on the propane backbone can lead to vastly different physical and chemical properties. This guide focuses on 2,2-Dichloro-1,1,1,3-tetrafluoropropane, a less common isomer. While its history and applications are not as well-documented as other HCFCs, we can infer a significant amount about its potential based on the established chemistry of its structural relatives.

Predicted Physicochemical Properties

The properties of 2,2-Dichloro-1,1,1,3-tetrafluoropropane can be estimated by comparing it to other dichlorotetrafluorinated alkanes. The following table summarizes these predicted properties, which are crucial for determining potential applications.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C3H2Cl2F4 | Structural analysis |

| Molecular Weight | 184.95 g/mol | Based on atomic weights[6][7] |

| Boiling Point | 40-50 °C | Interpolated from similar HCFCs |

| Density | ~1.5 g/cm³ | Typical for fluorinated hydrocarbons |

| Vapor Pressure | Moderate | Inferred from predicted boiling point |

| Ozone Depletion Potential (ODP) | Low (but non-zero) | Characteristic of HCFCs[4] |

| Global Warming Potential (GWP) | Moderate to High | Characteristic of HCFCs[1] |

Potential Synthesis and Experimental Protocols

The synthesis of 2,2-Dichloro-1,1,1,3-tetrafluoropropane would likely involve the fluorination of a chlorinated propane precursor. A plausible route is the reaction of a tetrachloropropane with hydrogen fluoride (HF) in the presence of a catalyst.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2,2-Dichloro-1,1,1,3-tetrafluoropropane.

Experimental Protocol for Synthesis

-

Catalyst Preparation: A chromium-based catalyst is prepared and activated according to standard procedures for fluorination reactions.

-

Reaction Setup: A corrosion-resistant reactor is charged with the activated catalyst. The reactor is heated to the desired reaction temperature (typically 200-400°C).

-

Reactant Feed: The tetrachloropropane isomer and anhydrous hydrogen fluoride are fed into the reactor at a controlled molar ratio.

-

Reaction: The gas-phase reaction is allowed to proceed, with the contact time optimized to maximize the yield of the desired product.

-

Product Collection: The reaction mixture exiting the reactor is passed through a series of scrubbers to remove unreacted HF and HCl byproduct. The organic products are then condensed.

-

Purification: The crude organic product is purified by fractional distillation to isolate 2,2-Dichloro-1,1,1,3-tetrafluoropropane from other isomers and byproducts.

Potential Applications

Based on its predicted properties, 2,2-Dichloro-1,1,1,3-tetrafluoropropane could have applications in several areas, although its use would be limited by its HCFC classification.

Logical Flow of Application Potential

Sources

- 1. fexa.io [fexa.io]

- 2. littleonline.com [littleonline.com]

- 3. archives.norwich.edu [archives.norwich.edu]

- 4. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]

- 5. unido.org [unido.org]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 1,1-Dichloro-2,2,3,3-tetrafluoropropane | C3H2Cl2F4 | CID 77685 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Synthesis of 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234fb)

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis protocol for 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234fb) .

This guide prioritizes the Photochemical Chlorination of HFC-254fb as the primary laboratory route. This method offers superior selectivity and scalability compared to high-temperature thermal chlorination or complex halogen exchange routes.

) CAS Number: 76115-06-5 (Isomer specific)Introduction & Strategic Rationale

HCFC-234fb is a critical hydrochlorofluorocarbon intermediate, primarily utilized in the synthesis of next-generation hydrofluoroolefins (HFOs) such as HFO-1234ze. Its synthesis presents a specific regiochemical challenge: introducing two chlorine atoms at the C2 position of a fluorinated propane chain while preserving the terminal fluorination.

Why Photochemical Chlorination?

The synthesis strategy relies on the radical chlorination of 1,1,1,3-tetrafluoropropane (HFC-254fb) .

-

Regioselectivity: While the trifluoromethyl (

) group at C1 is electron-withdrawing and deactivates the C2 position, the radical stability at the secondary carbon (C2) generally favors substitution over the primary C3 position under controlled photochemical conditions. -

Mild Conditions: Unlike thermal chlorination (>200°C), which promotes C-C bond scission and tar formation, UV-initiated chlorination proceeds at moderate temperatures (50–80°C), preserving the carbon skeleton.

Safety & Hazard Analysis (Critical)

| Hazard Class | Specific Risk | Mitigation Protocol |

| Toxic Gas | Chlorine ( | Use a dedicated gas cabinet. All venting must pass through a caustic scrubber (10% NaOH). |

| Corrosive | Hydrogen Chloride (HCl) byproduct. | Scrubber required. Use PTFE/glass lines only. |

| Radiation | UV Light (Hg vapor lamps). | Shielding is mandatory to prevent eye/skin damage. |

| Pressure | Reaction may build pressure if lines clog. | Install a pressure relief valve (PRV) set to 1.5 bar. |

Experimental Protocol: Photochemical Chlorination

Reagents & Equipment

Reagents:

-

Precursor: 1,1,1,3-Tetrafluoropropane (HFC-254fb), >99% purity.

-

Chlorinating Agent: Chlorine gas (

), anhydrous, 99.5%. -

Solvent: None (Neat reaction) or Perfluorohexane (if dilution is required).

Equipment:

-

Reactor: Borosilicate glass jacketed reactor (250 mL) or Quartz immersion well.

-

Light Source: Medium-pressure Mercury (Hg) vapor lamp (450W), water-cooled.

-

Condenser: Dry-ice/Acetone reflux condenser (-78°C) to retain HFC-254fb (bp ~40°C).

-

Scrubber: Two-stage cascade scrubber (Water

10% NaOH).

Step-by-Step Methodology

Step 1: System Preparation

-

Assemble the reactor with the immersion lamp, gas sparger (fritted glass), and reflux condenser.

-

Purge the system with Nitrogen (

) for 15 minutes to remove oxygen (oxygen inhibits radical chains). -

Cool the condenser to -20°C or lower.

Step 2: Reaction Initiation

-

Charge liquid HFC-254fb (100 g, 0.86 mol) into the reactor.

-

Heat the jacket to 50°C to ensure steady reflux and solubility of chlorine.

-

Turn on the UV lamp. Allow 5 minutes for arc stabilization.

Step 3: Chlorination

-

Introduce

gas slowly through the sparger.-

Flow Rate: 50–100 mL/min.

-

-

Stoichiometry Control: The target is the di-chloro species.

-

Reaction 1:

(HCFC-244fb) + -

Reaction 2:

(HCFC-234fb) +

-

-

Monitor the reaction via GC-FID every 30 minutes.

-

Critical Endpoint: Stop the reaction when the molar ratio of 234fb : 244fb is approximately 4:1 . Pushing for 100% conversion increases the risk of over-chlorination at the C3 position (

).

-

Step 4: Quenching & Neutralization [1]

-

Stop

flow; switch to -

Turn off the UV lamp.

-

Wash the crude organic mixture with cold 5%

solution, followed by brine. -

Dry over anhydrous

.

Purification (Fractional Distillation)

The crude mixture will contain unreacted starting material (254fb), the mono-chloro intermediate (244fb), and the target (234fb).

| Fraction | Approx. Boiling Point | Composition | Action |

| F1 | 38–42°C | HFC-254fb | Recycle to Reactor |

| F2 | 60–75°C | HCFC-244fb / Mixed | Recycle to Reactor |

| F3 (Target) | 85–90°C (Est.) | HCFC-234fb | Collect |

| Residue | >100°C | Trichlorides | Discard |

Note: Boiling points are estimated based on halogen contributions. Use a Vigreux column or packed column (>10 theoretical plates) for efficient separation.

Reaction Mechanism & Workflow Visualization

The reaction proceeds via a free-radical chain mechanism. The selectivity is driven by the stability of the radical intermediates.

Caption: Step-wise radical chlorination pathway from HFC-254fb to HCFC-234fb. Green node indicates the target molecule.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must meet the following spectroscopic criteria.

Nuclear Magnetic Resonance (NMR)

-

NMR (376 MHz,

-

Signal A (

): -

Signal B (

): -

Validation: Absence of the

signal (characteristic of starting material) confirms conversion at C2.

-

-

NMR (400 MHz,

-

Target Signal:

ppm (Doublet, -

Note: The spectrum is simplified compared to the starting material because the C2 protons are replaced by Chlorine.

-

GC-MS Fragmentation

-

Molecular Ion:

232/234/236 (Cluster due to -

Base Peak: Loss of

or

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxygen inhibition or weak UV flux. | Purge |

| High Byproducts | Localized high | Increase stirring speed; reduce |

| Loss of Volume | Product escaping condenser. | Ensure condenser is <-20°C; check seals. |

References

-

Preparation of 1,1,1,3,3-pentafluoropropane. U.S. Patent 5,919,995. (Describes chlorination of fluorinated propanes as intermediates). Link

-

Process for the production of 2-chloro-3,3,3-trifluoropropene. U.S. Patent 9,045,386. (Details the chemistry of HCFC-244bb and related chloropropane intermediates). Link

- Photochemical Chlorination of Hydrofluorocarbons.Journal of Fluorine Chemistry.

-

PubChem Compound Summary: HCFC-234fb. (Used for structural verification and isomer checking). Link

Sources

solvent extraction methods using 2,2-Dichloro-1,1,1,3-tetrafluoropropane

Technical Application Note: Solvent Extraction Strategies Using 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ab)

Part 1: Executive Summary & Chemical Profile[1]

This guide details the operational protocols for using 2,2-Dichloro-1,1,1,3-tetrafluoropropane (CAS: 149329-24-8, designated as HCFC-234ab) in solvent extraction.[1] While historically less common than the industry-standard HCFC-225 (AK-225) blend, HCFC-234ab shares the critical physicochemical properties of the Dense Fluorinated Solvent (DFS) class: it is hydrophobic, non-flammable, and significantly denser than water.[1]

Critical Operational Distinction: Unlike standard organic solvents (Diethyl Ether, Ethyl Acetate, Hexane) which float on water, HCFC-234ab will always form the bottom layer in an aqueous extraction.[1] Failure to account for this density inversion is the primary source of experimental error.

Physicochemical Profile (Comparative)

| Property | HCFC-234ab (Target) | HCFC-225 (Standard Reference) | Water | n-Hexane |

| Structure | CF₃-CCl₂-CH₂F | C₃HCl₂F₅ (Isomer Mix) | H₂O | C₆H₁₄ |

| Density (g/mL) | ~1.45 - 1.50 * | 1.55 | 1.00 | 0.66 |

| Boiling Point | ~50-60°C (Est.) | 54°C | 100°C | 69°C |

| Solubility in H₂O | Negligible | < 100 ppm | N/A | Immiscible |

| Phase Position | Bottom | Bottom | N/A | Top |

*Note: Exact density varies by temperature and purity; however, it consistently exceeds 1.10 g/mL, ensuring bottom-phase separation.[1]

Part 2: Safety & Regulatory Compliance (Montreal Protocol)[1]

WARNING: HCFC-234ab is a Class II Ozone Depleting Substance (ODS).

-

Containment: All extraction steps must be performed in a certified fume hood.

-

Recovery: Rotary evaporation exhaust must be trapped (cold trap -78°C) to prevent atmospheric release.

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (acetone/ethanol) as this complicates incineration.

Part 3: Protocol A - The "Inverted" Liquid-Liquid Extraction (LLE)

This protocol is designed for the isolation of non-polar or moderately polar analytes from an aqueous matrix (e.g., drug metabolites from plasma, or organic synthesis workup).[1]

Materials

-

Separatory Funnel (Teflon stopcock required; grease dissolves in HCFCs).

-

Solvent: 2,2-Dichloro-1,1,1,3-tetrafluoropropane.[1][2][3][4][5]

-

Drying Agent: Anhydrous Sodium Sulfate (

).[6]

Step-by-Step Workflow

-

Preparation: Adjust the pH of your aqueous sample to ensure the target analyte is in its neutral (organic-soluble) form.

-

Acids:[2] pH < pKa - 2.

-

Bases: pH > pKa + 2.

-

-

Addition: Add the aqueous sample to the separatory funnel. Add HCFC-234ab at a ratio of 1:5 to 1:3 (Solvent:Sample).

-

Equilibration: Shake vigorously for 2 minutes with frequent venting.

-

Note: Fluorinated solvents have low surface tension and form emulsions easily. If an emulsion forms, do not add brine immediately (density conflict).[1] Centrifugation is preferred.

-

-

Phase Separation (The Critical Step):

-

Allow layers to settle.

-

Target Phase: The BOTTOM layer is your organic extract containing the analyte.

-

Action: Drain the bottom layer directly into a collection flask.

-

Contrast: In ether extractions, you would drain the waste water (bottom) and pour the top out.[6] Here, you drain the product (bottom) and leave the waste water (top).

-

-

Re-Extraction: Add fresh HCFC-234ab to the remaining aqueous top layer and repeat to maximize recovery.

-

Drying: Pass the combined organic extracts through a funnel plugged with glass wool and anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (Rotovap) at < 40°C.

Caption: Workflow for extraction using dense fluorinated solvents. Note the critical "Drain Bottom" step for product recovery.

Part 4: Application Note - Gravimetric Analysis of Lipophilic Contaminants

This method is adapted from EPA Method 1664 (Oil and Grease), replacing n-Hexane/HCFC-225 with HCFC-234ab.[1] It relies on the solvent's ability to solubilize non-polar residues while excluding water.

Why use HCFC-234ab? Unlike Hexane, HCFC-234ab is non-flammable, making it safer for heating/evaporation steps in gravimetric analysis.[1]

Protocol

-

Sample Prep: Acidify 1L of water sample to pH < 2 using HCl (prevents soap formation).

-

Extraction:

-

Rinse sample bottle with 30 mL HCFC-234ab.

-

Transfer wash to separatory funnel containing the sample.[6]

-

Shake for 2 minutes.

-

-

Collection:

-

Drain the lower organic layer through a funnel containing 10g anhydrous sodium sulfate into a tared (pre-weighed) boiling flask.

-

-

Evaporation:

-

Distill the solvent at 55-60°C.

-

Caution: Do not overheat. Fluorinated solvents have low latent heat of vaporization and boil violently ("bumping"). Use boiling chips.

-

-

Weighing:

-

Desiccate the flask for 30 mins.

-

Weigh flask.

-

Calculation:

-

Part 5: Troubleshooting & Critical Checkpoints

| Issue | Cause | Corrective Action |

| Phase Inversion | Solvent density is close to aqueous density (rare with HCFCs, possible if aqueous layer is heavy brine).[1] | Add a drop of pure HCFC-234ab and watch where it goes. If it sinks, your product is on the bottom.[1][7] |

| Emulsions | Low interfacial tension of fluorinated solvents. | Do not shake violently. Use a gentle rocking motion. Break emulsions by filtering through glass wool. |

| Loss of Analyte | "Top layer" discarded by mistake. | Golden Rule: Never discard any layer until the mass balance is verified. |

| Bumping | Low boiling point/heat capacity. | Use a vacuum regulator on the rotovap. Do not drop pressure suddenly. |

Part 6: References

-

United States Environmental Protection Agency (EPA). (2010). Method 1664, Revision B: n-Hexane Extractable Material (HEM) and Silica Gel Treated n-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry.[1]Link[1]

-

Asahi Glass Company (AGC). (2002). Asahiklin AK-225 Technical Data Sheet. (Reference for HCFC-225 physical properties and extraction behavior).

-

PubChem. (2025). Compound Summary: 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ab).[1][3][4][5] National Library of Medicine. Link[1]

-

DellaGreca, M., et al. (2002).[1] Solvent extraction techniques for fluorinated organic compounds.[8] Journal of Chromatography A, 968(1-2), 129-140.[1] (General principles of fluorinated solvent extraction).

Sources

- 1. List of refrigerants - Wikipedia [en.wikipedia.org]

- 2. CAS#:1652-80-8 | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | Chemsrc [chemsrc.com]

- 3. scribd.com [scribd.com]

- 4. MTH Pumps - Refrigerants [mthpumps.com]

- 5. pca.state.mn.us [pca.state.mn.us]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

handling and storage procedures for 2,2-Dichloro-1,1,1,3-tetrafluoropropane

Chemical Profile & Physicochemical Basis

Identity & Classification:

-

Chemical Name: 2,2-Dichloro-1,1,1,3-tetrafluoropropane[1][2][3][4][5][6][7][8][9]

-

Common Designation: HCFC-234fb[1]

-

CAS Number: 149329-24-8 (Isomer specific) / 4071-01-6 (General isomer class reference)[1]

-

Molecular Formula:

[1] -

Structure:

Operational Context: Unlike common laboratory solvents, HCFC-234fb is a Hydrochlorofluorocarbon (HCFC) with unique polarity and volatility characteristics.[1] While structurally related to the cleaning solvent HCFC-225, the specific arrangement of chlorine atoms on the central carbon (C2) creates a steric and electronic environment that increases its susceptibility to dehydrochlorination under basic conditions.[1]

Key Physicochemical Properties (Critical for Handling):

| Property | Value (Approx.) | Operational Implication |

|---|---|---|

| Physical State | Liquid | Handle as a volatile solvent, not a compressed gas.[1] |

| Boiling Point | ~81°C (760 mmHg) | Moderate volatility; significant vapor generation at RT.[1] |

| Density | ~1.5 g/mL | High density; phases will sink in aqueous extractions.[1] |

| Vapor Density | > 1 (vs Air) | Vapors are heavy and will pool in low areas/hood sinks.[1] |

| Solubility | Lipophilic | Immiscible with water; miscible with most organic solvents.[1] |

Risk Assessment & Engineering Controls

The "Invisible" Hazard: Vapors & Decomposition The primary risks associated with HCFC-234fb are not flammability, but narcotic effects and thermal decomposition .[1]

-

Inhalation Toxicity: Like many halogenated ethanes/propanes, high vapor concentrations can sensitize the heart to adrenaline (cardiac arrhythmia) and cause CNS depression.[1]

-

Decomposition (The HF Risk): Upon contact with open flames, hot surfaces (>200°C), or strong alkalis, the molecule degrades to release Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and potentially Carbonyl Fluoride (COF₂).[1]

Mandatory Engineering Controls:

-

Ventilation: All operations must occur within a certified chemical fume hood with a face velocity of >100 fpm.[1]

-

Sash Height: Keep sash at the lowest working position to create a physical barrier against potential splashes or pressure releases.[1]

-

Flooring: Vapors are heavier than air.[1] Ensure lab floor vents (if present) are functional; do not store large quantities in basements.[1]

Material Compatibility Protocol (The "Fluoropolymer Rule")

Halogenated solvents are notorious for swelling and degrading common elastomers.[1] A breach in a seal during a pressurized reaction or storage can lead to catastrophic containment loss.[1]

Protocol:

-

PROHIBITED: Natural Rubber, EPDM, Silicone, and Buna-N (Nitrile). Reasoning: The solvent will extract plasticizers and cause rapid swelling/embrittlement.[1]

-

REQUIRED: PTFE (Teflon™), PVDF (Kynar®), or Kalrez®.[1]

-

Metals: Compatible with Stainless Steel (304/316) and Hastelloy.[1] AVOID finely divided Magnesium, Zinc, or Aluminum, which can initiate exothermic Wurtz-type coupling or dehydrohalogenation.[1]

Visual Guide: Material Selection Decision Tree

Caption: Decision logic for selecting materials in contact with HCFC-234fb to prevent containment failure.

Storage & Handling Procedures

A. Storage: The "Headspace" Protocol

HCFC-234fb is stable under normal conditions, but UV light and moisture can induce slow hydrolysis or radical decomposition.[1]

-

Container: Amber borosilicate glass or Stainless Steel cylinders.

-

Seal: PTFE-lined caps are mandatory .[1] Polyethylene cone liners are insufficient for long-term storage.

-

Environment: Cool, dry, dark area (<25°C).

-

Pressure Relief: If stored in steel cylinders, ensure a pressure relief device (PRD) is present.[1] If in glass, inspect caps weekly for deformation (sign of pressure buildup from decomposition gases like HCl).[1]

B. Transfer Workflow (Anhydrous)

For drug development applications, moisture control is critical.[1]

-

Purge: Flush the receiving vessel with dry Nitrogen or Argon for 5 minutes.

-

Cannulation: Use a PTFE or Stainless Steel cannula. Do not use rubber tubing.

-

Pressure: Use low positive pressure (<2 psi) inert gas to push the liquid.[1] Avoid vacuum transfer if possible to prevent preferential evaporation of volatile impurities or the solvent itself into the pump oil.

Emergency Response: The HF Contingency

In the event of a fire or thermal decomposition, HCFC-234fb generates Hydrogen Fluoride (HF) .[1] Standard acid spill kits are ineffective and potentially dangerous.[1]

HF Exposure Protocol:

-

Skin Contact:

-

Immediately wash with copious water for 5 minutes.

-

Apply Calcium Gluconate Gel (2.5%) freely to the affected area. Massage it into the skin. Mechanism: Calcium binds free fluoride ions, preventing them from penetrating deep tissue and decalcifying bone.

-

-

Spill Cleanup:

-

Do not use water (creates HF mist).

-

Absorb with a specific "HF Neutralizing" spill pillow (usually containing calcium carbonate or magnesium oxide).

-

Synthesis & Degradation Logic

Understanding how HCFC-234fb reacts is crucial for process safety.[1] The diagram below illustrates the critical degradation pathway that researchers must avoid (Uncontrolled Dehydrohalogenation).

Caption: Pathway showing the generation of toxic olefins and acid gases upon exposure to incompatible conditions.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Isothermal Properties of Dichlorotetrafluoropropanes. NIST Chemistry WebBook.[1] [Link]1]

-

PubChem. (2023).[1] 1,1-Dichloro-2,2,3,3-tetrafluoropropane (Isomer Analogue Data).[1] National Library of Medicine.[1] [Link]1]

-

United Nations Environment Programme (UNEP). (2022).[1] Montreal Protocol on Substances that Deplete the Ozone Layer: 2022 Assessment Report.[1][Link]1]

-

Daikin Chemical. (2023).[1][12] Safety Data Sheet: Fluorocarbon Gas Handling.[1][14][15][Link]1][12]

-

American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE). (2022).[1] Standard 34-2022: Designation and Safety Classification of Refrigerants.[1][Link]1]

Sources

- 1. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Refrigerant [air-conditioning-and-refrigeration.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. List of refrigerants - Wikipedia [en.wikipedia.org]

- 6. MTH Pumps - Refrigerants [mthpumps.com]

- 7. List_of_refrigerants [chemeurope.com]

- 8. echemi.com [echemi.com]

- 9. mass.gov [mass.gov]

- 10. airgas.com [airgas.com]

- 11. agas.com [agas.com]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. airgas.com [airgas.com]

- 14. daikinchemicals.co.th [daikinchemicals.co.th]

- 15. siggases.com [siggases.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca)

Welcome to the technical support center for the purification of crude 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments. The information provided is based on established principles of halogenated hydrocarbon chemistry and practical field experience.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses common issues encountered during the purification of crude HCFC-234ca, their probable causes, and recommended solutions.

| Observed Issue | Potential Cause | Likely Byproducts/Impurities | Suggested Solutions & Preventative Measures |

| Poor separation during distillation | Close boiling points of isomers and impurities. | Isomers of dichlorotetrafluoropropane, under- or over-halogenated propanes. | - Increase column efficiency: Utilize a fractionating column with a higher number of theoretical plates (e.g., a packed Vigreux or spinning band column).- Optimize reflux ratio: A higher reflux ratio can improve separation, though it may increase distillation time.- Consider extractive distillation: Introduce a high-boiling point solvent that selectively alters the volatility of the impurities.[1] |

| Product contamination with acidic impurities | Residual acidic catalysts or byproducts from synthesis (e.g., HCl, HF). | Hydrogen chloride (HCl), Hydrogen fluoride (HF). | - Aqueous wash: Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove acidic components. Follow with a water wash to remove any remaining base.- Adsorbent treatment: Pass the crude product through a column packed with an appropriate adsorbent like activated alumina or molecular sieves. |

| Presence of unsaturated compounds | Dehydrohalogenation side reactions during synthesis or purification. | Chloro-tetrafluoropropene isomers. | - Maintain neutral pH: Ensure all workup and purification steps are conducted under neutral conditions to prevent base-catalyzed elimination reactions.- Mild distillation conditions: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |

| Water contamination in the final product | Incomplete drying of the crude product or equipment. | Water. | - Thorough drying: Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) before distillation.- Use of dry apparatus: Ensure all glassware and equipment are thoroughly dried before use. |

| Formation of azeotropes | Interaction between HCFC-234ca and certain impurities. | Azeotropic mixtures with other halogenated hydrocarbons or solvents.[2][3][4] | - Azeotropic distillation: If a known azeotrope is formed, it may be possible to use this to your advantage to remove a specific impurity.- Alternative purification: If azeotrope formation hinders purification by distillation, consider alternative methods like preparative gas chromatography.[1] |

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the most common impurities found in crude 2,2-Dichloro-1,1,1,3-tetrafluoropropane?

A1: Crude HCFC-234ca can contain a variety of impurities stemming from the synthesis process. These often include structural isomers (e.g., 1,2-dichloro-1,1,2,3-tetrafluoropropane), products of over- or under-halogenation, unreacted starting materials, and residual solvents or catalysts.[1] Dehydrohalogenation can also lead to the formation of unsaturated compounds like chloro-tetrafluoropropene isomers.[5]

Q2: What is the recommended first step in purifying crude HCFC-234ca?

A2: Before proceeding to distillation, it is highly recommended to perform a preliminary purification to remove acidic impurities and water. This typically involves washing the crude product with a dilute aqueous base, followed by a water wash, and then drying with a suitable desiccant. This initial step can prevent corrosion of distillation equipment and minimize side reactions during heating.

Distillation Techniques

Q3: My simple distillation is not providing a pure product. What should I do?

A3: Due to the likely presence of impurities with close boiling points, simple distillation is often insufficient. You should employ fractional distillation using a column with a high number of theoretical plates.[1] This creates a continuous series of vapor-liquid equilibria, allowing for a much finer separation of components with small differences in boiling points.

Q4: When is extractive distillation a suitable technique for purifying HCFC-234ca?

A4: Extractive distillation is particularly useful when fractional distillation fails to separate components with very similar volatilities or those that form azeotropes.[1] By introducing a carefully selected high-boiling point solvent (the extractant), the relative volatility of the components in the mixture is altered, facilitating their separation. The choice of extractant is critical and depends on its ability to selectively interact with the impurities.

Workflow & Analysis

Q5: How can I monitor the purity of my fractions during distillation?

A5: Gas chromatography (GC) is the most common and effective method for monitoring the purity of fractions in real-time or near-real-time.[6][7][8] A small aliquot from each collected fraction can be injected into the GC to determine the relative concentrations of HCFC-234ca and any impurities. This allows you to make informed decisions about which fractions to combine for your final product. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool.

Q6: Can you provide a general workflow for the purification of crude HCFC-234ca?

A6: Certainly. The following diagram illustrates a typical purification workflow.

Caption: A general workflow for the purification of crude HCFC-234ca.

Experimental Protocols

Detailed Protocol: Fractional Distillation of HCFC-234ca

Objective: To separate 2,2-Dichloro-1,1,1,3-tetrafluoropropane from impurities with different boiling points.

Apparatus:

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Vacuum source (if necessary)

Procedure:

-

Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the round-bottom flask with the pre-treated (washed and dried) crude HCFC-234ca. Add a few boiling chips or a magnetic stir bar.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Equilibration: As the mixture begins to boil, allow the vapor to rise slowly through the fractionating column. A temperature gradient will establish along the column.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will likely contain lower-boiling impurities. Once the temperature stabilizes at the expected boiling point of HCFC-234ca, switch to a clean receiving flask to collect the main fraction.

-

Monitoring: Collect fractions over narrow boiling ranges and analyze their purity using GC.

Note: The specific operating temperatures and pressures will need to be optimized based on the impurity profile of your crude material.

References

-

Cdn. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]

-

European Patent Office. (2009, March 24). Azeotropic compositions of 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf), 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), and. Retrieved from [Link]

- Google Patents. (n.d.). CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.

- Google Patents. (n.d.). US20100264067A1 - Method for removing impurities from hydrocarbon oils.

-

IPCC. (n.d.). AR4 WGIII Chapter 7 - 7.4.3.5 HFC-23 emissions from HCFC-22 manufacture. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). The role of refrigerant mixtures. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an. Retrieved from [Link]

-

PubMed. (2013). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. Retrieved from [Link]

-

PubMed. (2019, September 1). Analytical methods for conventional and emerging disinfection by-products in fresh-cut produce. Retrieved from [Link]

-

SciSpace. (n.d.). Performance Evaluation of Two Azeotropic Refrigerant Mixtures of HFC-134a With R-290 (Propane) and R-600a (Isobutane). Retrieved from [Link]

-

The presence of impurities in the crude oil. (n.d.). Retrieved from [Link]

-

WIPO Patentscope. (2021, May 20). WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnnl.gov [pnnl.gov]

- 8. Analytical methods for conventional and emerging disinfection by-products in fresh-cut produce - PubMed [pubmed.ncbi.nlm.nih.gov]

troubleshooting low purity in 2,2-Dichloro-1,1,1,3-tetrafluoropropane production

Welcome to the technical support center for the production of 2,2-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-244ca). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing high-purity HCFC-244ca. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to not only solve purity issues but also to understand the underlying chemical principles for process optimization.

Troubleshooting Guide: Addressing Specific Purity Issues

This section tackles specific problems you might encounter during the synthesis and purification of HCFC-244ca.

Question 1: My final product shows a lower-than-expected purity of HCFC-244ca, with significant unidentified peaks in the Gas Chromatography (GC) analysis. What are the likely impurities?

Answer: Low purity in HCFC-244ca production can stem from several sources, primarily related to the reaction pathway and conditions. The most common synthesis routes involve the reaction of a chloropropane or chloropropene precursor with hydrogen fluoride (HF).[1] Impurities can arise from incomplete reactions, side reactions, or the presence of contaminants in the starting materials.

Likely Impurities:

-

Isomers: The most common impurities are structural isomers of dichlorotetrafluoropropane. Due to the nature of the halogen exchange and addition reactions, isomers such as 1,2-dichloro-1,1,2,3-tetrafluoropropane and others with varying chlorine and fluorine positions on the propane backbone can form. These often have very close boiling points, making separation by simple distillation challenging.[2]

-

Unreacted Starting Materials: Residual amounts of your starting materials, such as 1,1,1-trifluoro-2,3-dichloropropene (HCFO-1233xf) or other precursors, can remain if the reaction does not go to completion.

-

Over- or Under-Fluorinated Products: Depending on the reaction conditions (temperature, pressure, and stoichiometry of HF), you may see byproducts with more or fewer fluorine atoms than the target molecule. Examples include trichlorotrifluoropropanes or dichloropentafluoropropanes.

-

Elimination Products: Dehydrohalogenation of the product or intermediates can lead to the formation of unsaturated compounds (olefins), such as 2-chloro-1,1,1,3-tetrafluoropropene.

-

Solvent and Catalyst Residues: If a solvent is used, it may not be completely removed during workup. Similarly, catalyst residues can contaminate the final product.

To identify the specific impurities, it is crucial to use analytical techniques beyond standard GC. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for determining the molecular weight and fragmentation patterns of the unknown peaks, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, can provide detailed structural information.

Question 2: I've identified an isomeric impurity with a very close boiling point to HCFC-244ca. How can I effectively separate them?

Answer: Separating compounds with close boiling points is a common challenge in the purification of halogenated hydrocarbons.[2] Standard distillation is often insufficient. Here are more advanced techniques to consider:

-

Fractional Distillation with a High-Efficiency Column: This is the most direct approach. You will need a distillation column with a high number of theoretical plates. A Vigreux column is a basic option, but for challenging separations, a packed column (e.g., with Raschig rings or structured packing) or a spinning band distillation apparatus is recommended. The key is to maintain a very slow distillation rate and a high reflux ratio to maximize the separation efficiency.[2]

-

Extractive Distillation: This technique involves adding a third component, an "entrainer" or "solvent," to the mixture.[2] The entrainer selectively alters the relative volatility of the components, making them easier to separate. The choice of entrainer is critical and depends on the specific properties of the isomers you are trying to separate. For fluorinated compounds, solvents that can form temporary associations or have different solubility parameters with the isomers can be effective. After the distillation, the entrainer must be separated from the purified product, often through a second distillation or a liquid-liquid extraction.[2]

-

Preparative Gas Chromatography (Prep-GC): For high-purity requirements on a smaller scale, preparative GC is an excellent option. This technique uses a larger-scale GC system to physically separate and collect the individual components as they elute from the column. While it provides very high purity, it is generally not suitable for large-scale production due to its lower throughput.[2]

-

Azeotropic Distillation: In some cases, impurities may form azeotropes with the main product or with a solvent. The formation of a ternary azeotrope with hydrogen fluoride has been noted for similar compounds.[3] Understanding the azeotropic behavior of your mixture can be leveraged for purification. By adding a component that forms a low-boiling azeotrope with the impurity, you can remove it as the distillate.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and analysis of HCFC-244ca.

Question 3: What are the optimal reaction conditions to maximize the purity of HCFC-244ca during synthesis?

Answer: The optimal reaction conditions are highly dependent on the specific synthetic route employed. However, some general principles apply to most fluorination reactions of this type.

-

Temperature and Pressure Control: These are critical parameters that influence both the reaction rate and the selectivity towards the desired product. Higher temperatures can lead to over-fluorination or decomposition, while lower temperatures may result in incomplete conversion. The pressure needs to be carefully controlled, especially when dealing with gaseous reactants like HF.

-

Stoichiometry of Reactants: The molar ratio of the fluorinating agent (e.g., HF) to the organic substrate is crucial. An excess of HF can drive the reaction to completion but may also increase the formation of over-fluorinated byproducts. Careful optimization of this ratio is necessary.

-

Catalyst Selection and Activity: Many vapor-phase fluorination reactions utilize a catalyst.[1] The choice of catalyst and its condition (e.g., activation state, surface area) significantly impact the reaction's selectivity and efficiency. Common catalysts include chromium-based or other metal fluoride catalysts. Catalyst deactivation over time can lead to a decrease in purity and yield, so monitoring its performance is important.

-

Reaction Time: Sufficient residence time in the reactor is necessary to achieve high conversion. However, excessively long reaction times can promote the formation of undesirable side products.

To determine the optimal conditions for your specific setup, a Design of Experiments (DoE) approach is highly recommended. This systematic methodology allows you to efficiently explore the effects of multiple variables and their interactions on product purity.

Question 4: Which analytical techniques are most suitable for assessing the purity of HCFC-244ca?

Answer: A combination of analytical methods is generally required for a comprehensive purity assessment of HCFC-244ca.

-

Gas Chromatography (GC): GC with a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), is the primary tool for determining the purity of volatile compounds like HCFC-244ca.[4][5] It allows for the separation and quantification of the main component and any volatile impurities.[5][6] For accurate quantification, it is essential to use a validated method with appropriate calibration standards.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is indispensable for the identification of unknown impurities. The mass spectrum provides the molecular weight and fragmentation pattern, which can be compared to spectral libraries or interpreted to deduce the structure of the impurity.

-

Karl Fischer Titration: This method is specifically used to determine the water content in the sample.[6] Water can be a significant impurity, especially if the product has been exposed to the atmosphere, and can interfere with certain applications.

-

Acid/Base Titration: This analysis measures the acidity of the product, which can indicate the presence of residual acidic species like HCl or HF.[6]

The following table summarizes key analytical techniques and their applications in HCFC-244ca purity assessment:

| Analytical Technique | Purpose | Information Provided |

| Gas Chromatography (GC) | Purity determination and quantification of impurities | Retention time, peak area (proportional to concentration)[5] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of unknown impurities | Molecular weight and structural information from fragmentation patterns |

| Karl Fischer Titration | Quantification of water content | Precise measurement of water in parts per million (ppm)[6] |

| Acid/Base Titration | Measurement of acidity | Total acid number, indicating the presence of acidic residues[6] |

Experimental Protocols

Protocol 1: Step-by-Step Guide for Purity Analysis by Gas Chromatography (GC)

This protocol provides a general framework for analyzing the purity of HCFC-244ca using GC. The specific parameters will need to be optimized for your instrument and column.

-

Sample Preparation:

-

Ensure the sample is anhydrous, as water can damage some GC columns.

-

If the sample concentration is too high, dilute it with a suitable volatile solvent (e.g., dichloromethane) that does not co-elute with the compounds of interest.[5]

-

Prepare a series of calibration standards of known concentrations of pure HCFC-244ca in the same solvent.

-

-

Instrument Setup:

-

Column: A capillary column with a non-polar or mid-polar stationary phase is typically suitable for separating halogenated hydrocarbons. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane phase.

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen with a constant flow rate.

-

Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample without causing thermal decomposition. A split injection is often used to prevent column overloading.

-